ICI 89406

Catalog No.
S004256
CAS No.
53671-71-9
M.F
C19H22N4O3
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ICI 89406

CAS Number

53671-71-9

Product Name

ICI 89406

IUPAC Name

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25)

InChI Key

HTLWRKRZKFAAAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O

Synonyms

N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O

The exact mass of the compound 1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-Adrenergic Receptor Antagonist

1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea, also known as ICI-89406, is a small molecule that acts as a competitive antagonist at beta-adrenergic receptors []. Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the effects of the catecholamine hormones epinephrine (adrenaline) and norepinephrine (noradrenaline) []. By blocking these receptors, ICI-89406 can inhibit the physiological effects of these hormones, such as relaxation of smooth muscle, increased heart rate, and bronchodilation [].

This property has made ICI-89406 a valuable research tool for investigating the role of beta-adrenergic signaling in various physiological and pathological processes []. For instance, studies have employed ICI-89406 to explore its impact on cardiac function, airway responsiveness, and blood pressure regulation [, ].

Medicinal Chemistry

The structure of ICI-89406 has served as a template for the development of new beta-adrenergic receptor antagonists with improved potency, selectivity, and pharmacokinetic properties []. Medicinal chemists have modified different regions of the molecule to optimize its interaction with the receptor and enhance its drug-like characteristics [].

ICI 89406, also known by its chemical name, is a selective antagonist of the beta-1 adrenergic receptor. It is classified as a low-efficacy partial agonist, which means it can bind to the receptor but does not activate it to the same extent as a full agonist. This compound is particularly notable for its application in research and potential therapeutic uses, especially in cardiovascular studies, due to its ability to selectively target beta-1 adrenergic receptors without significantly affecting resting cardiac parameters .

ICI-89406 acts as a beta-adrenergic receptor antagonist []. Beta-adrenergic receptors are involved in the regulation of various physiological processes like heart rate, blood pressure, and airway smooth muscle relaxation. ICI-89406 binds competitively to these receptors, preventing the binding of natural adrenaline (epinephrine) and noradrenaline (norepinephrine), thereby inhibiting their stimulatory effects [].

, primarily involving modifications to enhance its pharmacological properties. For instance, iodination reactions have been explored to produce radiolabeled versions of ICI 89406 for imaging studies using positron emission tomography (PET). These modifications typically aim to improve the selectivity and affinity of the compound towards beta-1 adrenergic receptors while maintaining its low efficacy profile .

ICI 89406 exhibits significant biological activity as a selective beta-1 adrenergic receptor antagonist. Its primary mechanism involves blocking the action of catecholamines like epinephrine and norepinephrine at the beta-1 receptors, which are predominantly found in the heart. This blockade results in decreased heart rate and myocardial contractility, making it a valuable compound in studying cardiovascular responses and potential treatments for conditions like hypertension and heart failure .

Notably, ICI 89406 has been evaluated in various preclinical studies, demonstrating its efficacy in modulating heart function without leading to excessive bradycardia or adverse effects typically associated with non-selective beta blockers .

The synthesis of ICI 89406 has been documented through multiple methods. One common approach involves the use of a three-step synthetic route that includes:

  • Formation of the core structure: This typically involves coupling reactions to create the 3-aryloxy-2-propanolamine core.
  • Functional group modifications: Subsequent steps introduce specific functional groups that enhance selectivity towards beta-1 adrenergic receptors.
  • Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its identity and purity .

Recent studies have also focused on synthesizing radiolabeled analogs for imaging applications, which involve additional steps for incorporating radioactive isotopes like fluorine-18 into the molecule .

ICI 89406 has several applications in both research and clinical settings:

  • Cardiovascular Research: It is widely used in studies investigating heart function, particularly in understanding the role of beta-1 adrenergic signaling.
  • Imaging Studies: Radiolabeled versions of ICI 89406 are utilized in PET imaging to visualize beta-1 receptor distribution and activity in vivo.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting cardiovascular diseases .

Interaction studies involving ICI 89406 have highlighted its selective binding profile. Research indicates that it interacts preferentially with beta-1 adrenergic receptors over beta-2 adrenergic receptors, which is crucial for minimizing side effects associated with non-selective antagonists. These studies often employ radiolabeled forms of ICI 89406 to assess binding affinities and kinetics in various tissues .

Several compounds share structural similarities with ICI 89406, primarily within the class of beta-adrenergic antagonists. Here are some notable examples:

Compound NameSelectivityEfficacyUnique Features
AtenololBeta-1SelectiveLong half-life; commonly used for hypertension
MetoprololBeta-1SelectiveUsed widely for heart failure; multiple formulations
CarvedilolNon-selectiveNon-selectiveAlso blocks alpha receptors; used for heart failure
BisoprololBeta-1SelectiveHigh selectivity; minimal side effects

Uniqueness of ICI 89406

ICI 89406 stands out due to its low-efficacy partial agonist nature, which allows it to provide therapeutic benefits while minimizing adverse effects associated with full agonists or non-selective antagonists. Its application in PET imaging further enhances its uniqueness by allowing researchers to visualize receptor activity non-invasively, paving the way for personalized medicine approaches in cardiovascular therapy .

ICI 89406 demonstrates significant selectivity for beta1-adrenoceptors with well-characterized binding kinetics across multiple experimental systems. The compound exhibits high-affinity binding to beta1-adrenoceptors with dissociation constants ranging from 1.24 to 2.27 nanomolar in whole-cell binding studies [1] [2]. In rat beta1-adrenoceptor transfectant systems, ICI 89406 shows approximately 140-fold selectivity for beta1-adrenoceptors over beta2-adrenoceptors, with the beta1-selective antagonist displacing iodocyanopindolol binding with a Ki value approximately 140 times lower than that observed for the beta2-selective antagonist ICI 118,551 [3].

The binding kinetics of ICI 89406 follow competitive inhibition patterns, as demonstrated through radioligand displacement studies using [125I]iodopindolol. In porcine adipocyte membrane preparations, forty-five percent of beta-adrenergic receptors showed high affinity for ICI 89406 with a Ki value of 2.27 ± 0.68 nanomolar, classified as beta1-adrenoceptors [2]. Competition studies utilizing varying concentrations of ICI 89406 consistently demonstrate best-fit models indicating the presence of two distinct receptor populations, confirming the compound's selectivity profile [2].

Association and dissociation rate constants for ICI 89406 binding to beta1-adrenoceptors reveal relatively slow binding kinetics compared to non-selective beta-adrenergic ligands. The compound demonstrates stereoselective binding properties, with the S-enantiomer showing enhanced affinity compared to the racemic mixture [4]. Time-dependent binding studies indicate that equilibrium conditions are typically reached within 30 minutes at physiological temperature, with stable binding maintained over extended incubation periods [2].

Partial Agonist Activity in Cardiac Tissue

ICI 89406 exhibits distinctive partial agonist properties in cardiac tissue, characterized by low intrinsic efficacy coupled with competitive antagonism of full beta-adrenergic agonists [5] [6]. In isolated cardiac preparations, the compound demonstrates submaximal stimulatory effects that are significantly lower than those produced by full beta-adrenergic agonists such as isoproterenol [7]. Clinical studies in patients with angina pectoris reveal that ICI 89406 produces effective beta-adrenoceptor blockade during exercise while maintaining minimal effects on resting cardiac parameters [5].

The partial agonist activity manifests as intrinsic sympathomimetic activity, allowing ICI 89406 to provide basal cardiac support while preventing excessive sympathetic stimulation [7] [8]. In controlled clinical trials, the compound resulted in significant reduction of heart rate from 125 ± 5 to 110 ± 4 beats per minute during submaximal exercise, accompanied by reduction in mean systemic arterial pressure from 147 ± 4 to 137 ± 3 millimeters of mercury [5]. These hemodynamic changes occurred without alterations in pulmonary arterial or wedge pressure, indicating selective cardiac effects.

The intrinsic sympathomimetic activity of ICI 89406 becomes particularly evident under conditions of low sympathetic tone, where the compound can provide mild beta-adrenergic stimulation [9] [8]. This property distinguishes ICI 89406 from pure beta-adrenergic antagonists and contributes to its unique therapeutic profile. In vitro studies using isolated rat atrial preparations demonstrate that ICI 89406 produces maximal stimulatory effects that represent only a fraction of the response induced by full beta-agonists, confirming its partial agonist classification [7].

Competitive Antagonism Mechanisms

The antagonistic properties of ICI 89406 follow classical competitive inhibition kinetics, characterized by parallel rightward shifts in agonist dose-response curves without alteration of maximal responses [10] [11]. Schild plot analyses of ICI 89406 antagonism yield linear relationships with slopes approximating unity, confirming competitive binding mechanisms at beta1-adrenoceptors [10]. The compound effectively blocks beta-adrenergic responses in a concentration-dependent manner, with antagonistic effects that can be overcome by increasing concentrations of agonists.

In radioligand binding studies, ICI 89406 demonstrates competitive displacement of various beta-adrenergic radioligands including [125I]iodopindolol and [3H]dihydroalprenolol [10] [11]. The competition curves typically exhibit shallow profiles when analyzing mixed beta1 and beta2 receptor populations, requiring two-site models for accurate curve fitting [10]. These findings reflect the compound's differential affinity for beta-adrenoceptor subtypes and provide evidence for the competitive nature of its binding.

The competitive antagonism mechanism is further supported by kinetic studies showing that ICI 89406 binding can be reversed by excess concentrations of unlabeled beta-adrenergic ligands [11]. Washout experiments demonstrate that the antagonistic effects of ICI 89406 are slowly reversible, consistent with its high binding affinity and relatively slow dissociation kinetics. The time course of antagonism recovery follows first-order kinetics, with complete restoration of agonist sensitivity requiring several hours after compound removal [11].

Functional studies in isolated cardiac preparations confirm that ICI 89406 antagonism is surmountable, with agonist potency ratios increasing proportionally with antagonist concentration [10]. The competitive nature of antagonism is maintained across different experimental conditions, including varying ionic strength, temperature, and pH, indicating stable receptor-ligand interactions that follow classical pharmacological principles [11].

Cross-Reactivity with Beta2-Adrenoceptors

Despite its beta1-selectivity, ICI 89406 demonstrates measurable cross-reactivity with beta2-adrenoceptors in tissues where both receptor subtypes are present [12] [13] [14]. In rat inner medullary collecting duct cells expressing both beta1 and beta2 receptors, ICI 89406 shows IC50 values of 1.5 micromolar for inhibiting isoproterenol-stimulated cyclic adenosine monophosphate accumulation, compared to 1.7 micromolar for the beta2-selective antagonist ICI 118,551 [12]. This similar potency indicates substantial cross-reactivity in tissues with mixed receptor populations.

Studies in rabbit renal pelvis demonstrate that ICI 89406 exhibits lower potency than ICI 118,551 in tissues where beta2-adrenoceptors predominate [13]. The inhibition constants for ICI 118,551 were significantly smaller than those for ICI 89406 in both upper and lower renal pelvis regions, confirming the beta2-predominant receptor distribution in these tissues [13]. These findings highlight the importance of tissue-specific receptor expression patterns in determining ICI 89406 selectivity profiles.

In human trabecular meshwork, ICI 89406 demonstrates an IC50 of 176 nanomolar for inhibiting beta-adrenergic responses, supporting the presence of predominantly beta2-adrenoceptors in this tissue [14]. Competition studies using both cultured human trabecular cells and autopsy tissue samples consistently reveal beta2-receptor predominance, with ICI 89406 showing reduced potency compared to beta2-selective ligands [14]. These results provide anatomical evidence for tissue-specific receptor distributions that influence ICI 89406 selectivity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

354.16919058 g/mol

Monoisotopic Mass

354.16919058 g/mol

Heavy Atom Count

26

UNII

C027IY98WE

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

Wikipedia

Ici-89406

Dates

Last modified: 09-12-2023

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